molecular formula C16H17N3O2S B14904890 2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one

2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one

Cat. No.: B14904890
M. Wt: 315.4 g/mol
InChI Key: LQVOFSZOJWXYFT-UHFFFAOYSA-N
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Description

2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one is a complex organic compound with a unique structure that combines a pyridinone core with benzimidazole and mercaptomethyl groups

Preparation Methods

The synthesis of 2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridinone core, followed by the introduction of the benzimidazole moiety and the mercaptomethyl group. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the benzimidazole or pyridinone rings.

    Substitution: The methoxy group on the benzimidazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one include other benzimidazole derivatives and pyridinone compounds. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and applications.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-2-(sulfanylmethyl)pyridin-4-one

InChI

InChI=1S/C16H17N3O2S/c1-9-7-19(14(8-22)10(2)15(9)20)16-17-12-5-4-11(21-3)6-13(12)18-16/h4-7,22H,8H2,1-3H3,(H,17,18)

InChI Key

LQVOFSZOJWXYFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C(C1=O)C)CS)C2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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